3-Hexenol

Description

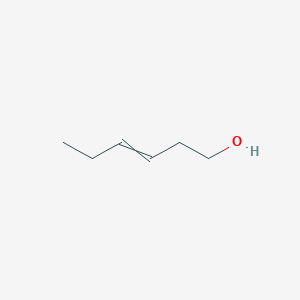

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-hex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLHIIWVXFIJGU-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022137 | |

| Record name | (Z)-3-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a powerful, grassy-green odour | |

| Record name | 3-Hexen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156-157 °C, Boiling point: 55-56 °C at 9 mm Hg, 156.50 °C. @ 760.00 mm Hg | |

| Record name | 3-Hexenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

Flash Point: 130 °F/ 54 °C/closed cup/ | |

| Record name | 3-Hexenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol and ether, Soluble in alcohol, propylene glycol, fixed oils, soluble in alcohol, propylene glycol and most fixed oils | |

| Record name | 3-Hexenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-3-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846 at 22/15 °C, 0.846-0.850 | |

| Record name | 3-Hexenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-3-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless liquid | |

CAS No. |

928-96-1 | |

| Record name | cis-3-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Hexen-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-hex-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXEN-1-OL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14F8G75P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of (Z)-3-Hexenol in Plants

Abstract

(Z)-3-hexenol, a C6 alcohol, is a prominent member of the green leaf volatiles (GLVs) released by most terrestrial plants upon tissue damage.[1] These compounds are key mediators in plant defense, acting as deterrents to herbivores, attractants for natural enemies of herbivores, and as airborne signals for plant-to-plant communication.[2][3] The biosynthesis of (Z)-3-hexenol is a rapid process initiated from the oxylipin pathway, which converts polyunsaturated fatty acids into a range of biologically active molecules.[4] This technical guide provides a comprehensive overview of the core biosynthetic pathway of (Z)-3-hexenol, its subsequent metabolic conversions, regulatory mechanisms, and detailed protocols for its analysis.

The Core Biosynthetic Pathway of (Z)-3-Hexenol

The formation of (Z)-3-hexenol is a multi-step enzymatic cascade that begins with the release of α-linolenic acid from chloroplast membranes upon cellular disruption.[5] The primary enzymes involved—lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH)—work in sequence to produce the final C6 alcohol.[2]

1.1 Step 1: Lipoxygenase (LOX) Catalyzed Oxygenation The pathway initiates when a 13-lipoxygenase (13-LOX), a non-heme iron-containing dioxygenase, incorporates molecular oxygen into α-linolenic acid (C18:3).[1][3] This reaction is stereo- and regio-specific, producing (13S)-hydroperoxy-linolenic acid (13-HPOT).[6] This is the first committed step directing fatty acid metabolites towards the HPL branch of the oxylipin pathway.[7]

1.2 Step 2: Hydroperoxide Lyase (HPL) Catalyzed Cleavage The 13-HPOT intermediate is immediately cleaved by a specific hydroperoxide lyase (HPL).[4] HPLs are members of the CYP74B subfamily of cytochrome P450 enzymes.[8] This cleavage reaction is extremely rapid and yields two fragments: the C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid.[1] The production of (Z)-3-hexenal can be detected within seconds of mechanical wounding.[5]

1.3 Step 3: Alcohol Dehydrogenase (ADH) Catalyzed Reduction The volatile aldehyde, (Z)-3-hexenal, is subsequently reduced to its corresponding alcohol, (Z)-3-hexenol.[2] This conversion is catalyzed by NADP(H)-dependent alcohol dehydrogenases (ADHs) or other aldo/keto reductases.[3][5] This step is crucial as the resulting alcohol is often less reactive and serves different signaling functions than its aldehyde precursor.[1]

Expanded Metabolic Network and Side Reactions

(Z)-3-hexenol and its immediate precursor, (Z)-3-hexenal, are hubs for further metabolic conversions, leading to a diverse profile of GLVs. These subsequent reactions modulate the overall signaling output of the plant.

-

Isomerization : (Z)-3-hexenal can be converted to its isomer, (E)-2-hexenal, either spontaneously or through the action of a (Z)-3:(E)-2-hexenal isomerase.[1][5]

-

Esterification : (Z)-3-hexenol can be acetylated by an acetyl-CoA:(Z)-3-hexenol acetyltransferase to form (Z)-3-hexenyl acetate, another common and potent GLV.[1]

-

Hydrolysis : The conversion to (Z)-3-hexenyl acetate is reversible. Carboxylesterases (CXEs) have been identified that hydrolyze the ester back to (Z)-3-hexenol.[3][9]

-

Glycosylation : To detoxify and store (Z)-3-hexenol, plants can attach sugar moieties, forming non-volatile (Z)-3-hexenyl glycosides.[3][10]

Regulation of Biosynthesis

The production of (Z)-3-hexenol is tightly regulated and rapidly deployed in response to various stimuli.

-

Induction : The primary trigger for the pathway is cell damage caused by mechanical wounding or herbivore feeding.[8] This brings the chloroplast-localized enzymes (LOX, HPL) into contact with their lipid substrates.[1] The expression of key genes like ZmHPL in maize is induced by wounding and insect attack.[8]

-

Biochemical Factors : The activity of the initial biosynthetic steps is influenced by the local biochemical environment. In maize, Ca²⁺ ions and a hydrophobic environment have been suggested to play a role in facilitating the association of lipoxygenase with membranes and activating the pathway.[11][12]

-

Signaling Cascade : (Z)-3-hexenol itself acts as a signaling molecule. Once released, it can be perceived by undamaged parts of the same plant or by neighboring plants, priming or inducing defense gene expression, including the upregulation of genes in the oxylipin pathway like LOX and HPL.[2][13][14]

Quantitative Data

Quantitative analysis reveals the sensitivity of the biosynthetic pathway to various effectors. The data below, derived from studies on maize cell extracts, illustrates the impact of specific ions and inhibitors on the production of the precursor (Z)-3-hexenal.

| Effector | Concentration | Effect on (Z)-3-Hexenal Production | Source |

| Ions | |||

| Mg²⁺ | 10 mM | Inhibitory effect | [11] |

| Ca²⁺ | 10 mM | No significant effect in this assay | [11] |

| Chelators | |||

| EDTA | 10 mM | ~100% increase in production (by chelating inhibitory Mg²⁺) | [11] |

| EGTA | 10 mM | No significant effect | [11] |

| Inhibitors | |||

| Phenidone (LOX inhibitor) | 0.5 mM | >50% reduction | [11] |

| Phenidone (LOX inhibitor) | 1.0 - 2.0 mM | ~75% reduction | [11] |

Experimental Protocols

5.1 Protocol: Analysis of Plant Volatiles via Dynamic Headspace GC-MS

This protocol outlines the standard method for collecting and analyzing (Z)-3-hexenol and other GLVs emitted from plant tissue.

-

Plant Material Preparation : Select healthy, undamaged plant leaves. For induction, apply mechanical damage using a sterile tool.

-

Volatile Collection (Dynamic Headspace) : Place the plant material in a sealed glass chamber. Draw air through the chamber at a controlled flow rate (e.g., 100-500 mL/min) over a sorbent trap (e.g., packed with Tenax TA or a similar polymer) to capture the emitted volatiles. Collection time can range from minutes to hours depending on emission rates.

-

Thermal Desorption : Place the sorbent trap into a thermal desorption unit connected to a GC-MS. The trap is rapidly heated to release the captured volatiles onto the GC column.

-

GC-MS Analysis :

-

Gas Chromatograph (GC) : Use a suitable capillary column (e.g., HP-INNOWAX).[15]

-

Oven Program : A typical program starts at a low temperature (e.g., 40-50°C), holds for several minutes, then ramps at a controlled rate (e.g., 3-5°C/min) to a final temperature (e.g., 220-250°C).[15]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[15]

-

Mass Spectrometer (MS) : Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-350.

-

-

Data Analysis : Identify compounds by comparing their mass spectra and retention times to those of authentic standards and libraries (e.g., NIST). Quantify by comparing peak areas to those of an internal or external standard.

5.2 Protocol: In Vitro Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the activity of HPL in a crude plant extract by providing its substrate and quantifying the product.

-

Enzyme Extraction :

-

Harvest fresh plant tissue (e.g., 1g) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM phosphate buffer, pH 6.5, containing protease inhibitors and PVPP).

-

Centrifuge the homogenate at >10,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

-

Substrate Preparation : Prepare the substrate, 13-HPOT, by incubating α-linolenic acid with a commercial lipoxygenase (e.g., from soybean) and purifying the product.

-

Enzyme Reaction :

-

In a reaction vial, combine the crude enzyme extract with the extraction buffer.

-

Initiate the reaction by adding a known concentration of 13-HPOT substrate.

-

Incubate at a controlled temperature (e.g., 30°C) for a short period (e.g., 1-5 minutes) with gentle shaking.

-

-

Reaction Termination and Product Analysis :

-

Stop the reaction by adding a quenching solution (e.g., acidic methanol or by adding an organic solvent for extraction).

-

Analyze the formation of (Z)-3-hexenal using headspace GC-MS as described in Protocol 5.1 or by a spectrophotometric method that detects aldehydes.

-

-

Calculation : Determine enzyme activity based on the rate of product formation per unit of time per milligram of protein.

5.3 Protocol: Gene Expression Analysis via RT-qPCR

This protocol measures the transcript levels of key biosynthetic genes (LOX, HPL, ADH) in response to stimuli.

-

Experimental Setup : Treat plants with the desired stimulus (e.g., mechanical wounding, herbivore application) and collect tissue samples at various time points. Include an untreated control group.

-

RNA Extraction : Immediately freeze tissue in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method), followed by DNase treatment to remove genomic DNA contamination.

-

cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR) :

-

Design and validate primers specific to the target genes (LOX, HPL, ADH) and at least one stable reference (housekeeping) gene (e.g., Actin, EF1α).

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

-

Run the reaction in a qPCR thermal cycler.

-

-

Data Analysis : Determine the quantification cycle (Cq) for each reaction. Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the expression of the reference gene in the treated samples relative to the untreated controls.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lipoxygenases in plants--their role in development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase | MDPI [mdpi.com]

- 9. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves. [boris-portal.unibe.ch]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. (Z)-3-Hexenol induces defense genes and downstream metabolites in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

3-Hexenol as a plant defense signaling molecule

An In-depth Technical Guide to (Z)-3-Hexenol: A Key Signaling Molecule in Plant Defense

For: Researchers, Scientists, and Drug Development Professionals Topic: (Z)-3-Hexenol as a Plant Defense Signaling Molecule

Abstract

(Z)-3-Hexenol, a C6 green leaf volatile (GLV), is a critical signaling molecule released by plants upon mechanical damage or herbivore attack.[1][2][3] Synthesized via the lipoxygenase/hydroperoxide lyase (LOX/HPL) pathway, this compound serves as a damage-associated molecular pattern (DAMP) that initiates a cascade of defense responses both within the emitting plant and in neighboring plants.[2][4][5] Its roles are multifaceted, involving direct deterrence of herbivores, attraction of natural enemies (indirect defense), and priming of nearby plants for a faster and stronger defense response to future attacks.[1][2][6] Perception of (Z)-3-Hexenol involves its uptake and subsequent metabolic conversion, notably into glycosides, which themselves can possess anti-herbivore properties.[7][8] This perception triggers downstream signaling pathways involving calcium ions (Ca2+), mitogen-activated protein kinases (MAPKs), and the phytohormones jasmonic acid (JA) and ethylene (ET), leading to the transcriptional activation of a suite of defense-related genes.[4][8][9] This guide provides a comprehensive technical overview of the biosynthesis, perception, signaling, and physiological consequences of (Z)-3-Hexenol, supported by quantitative data and detailed experimental protocols.

Biosynthesis of (Z)-3-Hexenol

The production of (Z)-3-Hexenol is a rapid response to tissue damage, initiated within seconds.[8] It is a product of the oxylipin pathway, which is also responsible for the synthesis of jasmonates.[2] The biosynthetic process begins with the release of polyunsaturated fatty acids, such as linolenic acid, from cellular membranes.

-

Oxygenation : The enzyme lipoxygenase (LOX) incorporates molecular oxygen into linolenic acid to form 13-hydroperoxylinolenic acid (13-HPOT).[2]

-

Cleavage : Fatty acid hydroperoxide lyase (HPL) then cleaves 13-HPOT into two smaller molecules: the C6 volatile (Z)-3-hexenal and a C12 oxo-acid.[10]

-

Reduction : Finally, (Z)-3-hexenal is rapidly converted to (Z)-3-Hexenol by the action of alcohol dehydrogenase (ADH).[2]

Perception and Metabolic Conversion

Unlike animal olfactory systems, plants lack nerve-based receptors for most volatiles.[11] The primary mechanism for the perception of airborne (Z)-3-Hexenol involves its direct uptake through stomata and subsequent metabolic conversion.[11] This process not only serves to receive the signal but also to transduce it into a non-volatile, and in some cases, more directly defensive form.

Glycosylation: A Key Reception Mechanism

Upon entering the plant tissue, (Z)-3-Hexenol is often glycosylated by uridine-diphosphate-dependent glycosyltransferases (UGTs).[1][12] This conversion attaches a sugar moiety to the molecule, rendering it non-volatile and water-soluble.

-

In tomato (Solanum lycopersicum), (Z)-3-Hexenol is converted to (Z)-3-hexenylvicianoside (HexVic), a glycoside that shows direct defensive properties against herbivores.[7][13]

-

In tea plants (Camellia sinensis), the enzyme CsUGT85A53 has been identified as a (Z)-3-hexenol UGT, responsible for producing (Z)-3-hexenyl glucoside.[1]

This process of uptake and transformation is considered a primary mode of volatile reception and defense activation in plants.[11][14]

Downstream Signaling Cascades

The perception of (Z)-3-Hexenol triggers a complex network of intracellular signaling events that ultimately reprogram the plant's transcriptome for an enhanced defensive state. Microarray analyses in maize have revealed that hundreds of genes are regulated within an hour of exposure.[8][9] Key signaling components include Ca2+ influx, MAPK cascades, and crosstalk with the JA and ET hormonal pathways.

Early Signaling Events: Ca2+ and MAPKs

Early responses to (Z)-3-Hexenol involve changes in ion flux and protein phosphorylation cascades.

-

Calcium Signaling : (Z)-3-Hexenol can induce a rapid, transient influx of cytosolic Ca2+, a ubiquitous second messenger in plant defense signaling.[5][8] This Ca2+ signature is decoded by calcium-dependent protein kinases (CDPKs).[15]

-

MAPK Cascades : The signal is further transduced through mitogen-activated protein kinase (MAPK) cascades.[5] A typical MAPK cascade involves the sequential phosphorylation and activation of a MAPKKK, a MAPKK, and finally a MAPK, which then phosphorylates target proteins like transcription factors to alter gene expression.[16][17]

Crosstalk with Phytohormone Pathways

(Z)-3-Hexenol signaling is tightly integrated with the canonical defense hormone pathways of jasmonic acid (JA) and ethylene (ET).[7]

-

Jasmonic Acid (JA) Pathway : (Z)-3-Hexenol exposure leads to the accumulation of JA and the expression of JA-responsive genes.[6] The JA pathway is regulated by JAZ repressor proteins, which are degraded in the presence of JA-Isoleucine, freeing transcription factors like MYC2 to activate defense genes.[4][18]

-

Ethylene (ET) Pathway : The ET pathway is also activated, leading to the stabilization of the EIN3 transcription factor.[4] There is significant synergistic crosstalk between the JA and ET pathways, where key transcription factors like ORA59 integrate signals from both to mount a robust defense response, often against necrotrophic pathogens and herbivores.[4][18]

// Nodes Hexenol [label="(Z)-3-Hexenol Perception", fillcolor="#FBBC05", fontcolor="#202124"]; Ca2 [label="Cytosolic Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Cascade\n(MAPKKK -> MAPKK -> MAPK)", shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; JA [label="Jasmonic Acid (JA)\nPathway", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ET [label="Ethylene (ET)\nPathway", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TFs [label="Defense Transcription Factors\n(e.g., MYC2, ORA59)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genes [label="Defense Gene Expression\n(e.g., lox, pal, mpi)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hexenol -> Ca2 [color="#4285F4"]; Ca2 -> MAPK [color="#4285F4"]; MAPK -> TFs [label=" Phosphorylation", color="#4285F4"]; Hexenol -> JA [style=dashed, color="#EA4335"]; Hexenol -> ET [style=dashed, color="#EA4335"]; JA -> TFs [label=" JAZ Degradation", color="#EA4335"]; ET -> TFs [label=" EIN3 Stabilization", color="#EA4335"]; TFs -> Genes [color="#34A853"]; } caption: "Downstream signaling from (Z)-3-Hexenol perception."

Quantitative Data on Defense Induction

Exposure to (Z)-3-Hexenol results in measurable changes in gene expression, metabolite accumulation, and herbivore resistance.

Table 1: (Z)-3-Hexenol-Induced Gene Expression in Maize (Zea mays)

This table summarizes the relative transcript abundance of key defense-related genes in maize seedlings following exposure to (Z)-3-Hexenol.

| Gene | Function | Time Point | Relative Abundance (% of Max) | Citation |

| lox | Lipoxygenase (JA Biosynthesis) | 1 hr | ~80% | [19][20] |

| pal | Phenylalanine Ammonia-Lyase | 1 hr | ~75% | [19][20] |

| mpi | Maize Proteinase Inhibitor | 4 hr | ~90% | [19][20] |

| hpl | Hydroperoxide Lyase | 1 hr | ~60% | [19][20] |

| igl | Indole-3-glycerol Phosphate Lyase | 4 hr | ~100% | [19][20] |

| AOS | Allene Oxide Synthase (JA Biosynthesis) | 60 min | ~15x increase vs control | [9][21] |

| RIP | Ribosome Inactivating Protein | 60 min | ~10x increase vs control | [9][21] |

Data from Farag et al., 2005 represents RT-PCR analysis after application of 50 nmol (Z)-3-hexenol.[19][20] Data from Engelberth et al., 2013 represents qPCR analysis after exposure to ~1.4 µM gaseous (Z)-3-hexenol.[9][21]

Table 2: Metabolite Accumulation and Herbivore Performance in Tomato (Solanum lycopersicum)

This table shows the impact of airborne (Z)-3-Hexenol exposure on the accumulation of the defensive glycoside HexVic and the subsequent effect on the common cutworm (Spodoptera litura).

| Parameter | Control Plants | (Z)-3-Hexenol Exposed Plants | Citation |

| HexVic Concentration (µg/g FW) | 0.59 ± 0.10 | 5.67 ± 0.82 | [11][13][22] |

| Cutworm Survival Rate (after 7 days) | ~95% | ~65% | [2][22] |

| Cutworm Weight Gain (mg, after 24h) | 1.1 ± 0.1 | 0.6 ± 0.1 | [2][22] |

Data summarized from Sugimoto et al., 2014.[2][13][14][22]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of (Z)-3-Hexenol signaling.

Protocol: Headspace Volatile Collection and Analysis (HS-SPME-GC-MS)

This protocol is used to identify and quantify volatile organic compounds (VOCs), including (Z)-3-Hexenol, released by plants.

Materials:

-

Solid Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

20 mL glass vials with septum-lined caps

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Internal standard (e.g., 2-octanol or nonanyl acetate)[10][22]

Procedure:

-

Sample Preparation : Excise plant tissue (e.g., 20-100 mg) and place it into a 20 mL glass vial.[10][22] For quantification, add a known amount of internal standard.

-

Sealing and Equilibration : Immediately seal the vial. Allow the volatiles to equilibrate in the headspace for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-60°C).[23][24]

-

SPME Fiber Exposure : Manually or with an autosampler, insert the SPME fiber through the septum into the vial's headspace, exposing the fiber coating. Do not let the fiber touch the sample.[25]

-

Adsorption : Allow the volatiles to adsorb onto the fiber for a defined period (e.g., 15-30 minutes).[23][26]

-

Desorption and GC-MS Analysis : Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 240-250°C).[10] The adsorbed volatiles are thermally desorbed onto the GC column.

-

Chromatography : Use a suitable GC column (e.g., DB-Wax) and temperature program to separate the compounds. A typical program might be: hold at 40°C for 4 min, then ramp at 5°C/min to 245°C, and hold for 5 min.[10]

-

Mass Spectrometry : Identify compounds based on their mass spectra by comparing them to libraries (e.g., NIST) and quantify them based on peak area relative to the internal standard.

Protocol: Virus-Induced Gene Silencing (VIGS) in Nicotiana benthamiana

VIGS is a reverse-genetics tool used to downregulate the expression of a target gene (e.g., a LOX or HPL involved in (Z)-3-Hexenol synthesis) to study its function.[3] This protocol uses the Tobacco Rattle Virus (TRV) system.[27]

Materials:

-

Agrobacterium tumefaciens strains containing pTRV1 and pTRV2 vectors. The pTRV2 vector should contain a ~300-500 bp fragment of the target gene.

-

Nicotiana benthamiana plants (3-4 weeks old).

-

Induction media for Agrobacterium culture.

-

1 mL needleless syringes.

Procedure:

-

Agrobacterium Culture : Grow separate cultures of Agrobacterium containing pTRV1 and the pTRV2-gene construct overnight.

-

Induction : Pellet and resuspend the bacteria in induction media containing acetosyringone. Incubate for 3-4 hours at room temperature.[28]

-

Co-infiltration : Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

-

Infiltration : Using a 1 mL needleless syringe, gently press against the underside of a leaf and infiltrate the Agrobacterium mixture into the leaf apoplast until the area appears water-soaked. Infiltrate two to three leaves per plant.[29]

-

Incubation : Grow the plants for 2-3 weeks. Silencing will appear in the newly developed upper leaves. A pTRV2-PDS (Phytoene Desaturase) construct can be used as a positive control, which results in a photobleached (white) phenotype.[28]

-

Analysis : After 2-3 weeks, collect tissue from the upper, silenced leaves to confirm downregulation of the target gene via RT-qPCR and to perform subsequent experiments (e.g., measuring (Z)-3-Hexenol emission after wounding).

References

- 1. Glucosylation of (Z)-3-hexenol informs intraspecies interactions in plants: A case study in Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Virus-Induced Gene Silencing in Nicotiana benthamiana and Other Plant Species | Springer Nature Experiments [experiments.springernature.com]

- 4. The Jasmonic Acid/Ethylene-Activated Signaling Cascade - Georg-August-Universität Göttingen [uni-goettingen.de]

- 5. academic.oup.com [academic.oup.com]

- 6. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Early transcriptome analyses of Z-3-Hexenol-treated zea mays revealed distinct transcriptional networks and anti-herbivore defense potential of green leaf volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Early Transcriptome Analyses of Z-3-Hexenol-Treated Zea mays Revealed Distinct Transcriptional Networks and Anti-Herbivore Defense Potential of Green Leaf Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intake and transformation to a glycoside of (Z)-3-hexenol from infested neighbors reveals a mode of plant odor reception and defense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intake and transformation to a glycoside of (Z)-3-hexenol from infested neighbors reveals a mode of plant odor reception and defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Cross-talk of calcium-dependent protein kinase and MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. (Z)-3-Hexenol induces defense genes and downstream metabolites in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. researchgate.net [researchgate.net]

- 24. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 27. Tobacco rattle virus–based virus-induced gene silencing in Nicotiana benthamiana | Springer Nature Experiments [experiments.springernature.com]

- 28. Virus-induced Gene Silencing (VIGS) in Nicotiana benthamiana and Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Pivotal Role of (Z)-3-Hexenol in Tritrophic Interactions: A Technical Guide

Executive Summary

(Z)-3-Hexenol, a ubiquitous green leaf volatile (GLV), plays a central and complex role in mediating interactions between plants, herbivores, and their natural enemies. Released upon tissue damage, this C6-alcohol acts as a critical infochemical, influencing the behavior and physiology of organisms across three trophic levels. For plants, it serves as a signal in plant-plant communication, priming defenses in neighboring plants. For herbivores, it can act as both an attractant and a repellent, influencing host plant selection and feeding behavior. Crucially, for the third trophic level, (Z)-3-hexenol is a key cue for predators and parasitoids, guiding them to their herbivorous prey. This technical guide provides an in-depth analysis of the biosynthesis of (Z)-3-hexenol, its quantitative effects on insect behavior and plant gene expression, and detailed experimental protocols for its study. The information is intended to support researchers in chemical ecology, pest management, and the development of novel crop protection strategies.

Introduction: The Scent of Defense

Plants, when attacked by herbivores, release a blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). Among the most prominent and rapidly released of these are the green leaf volatiles (GLVs), with (Z)-3-hexenol being a key component.[1] This "scent of damage" is not a passive process but an active defense mechanism that initiates a cascade of interactions within the ecosystem. These tritrophic interactions, involving the plant, the herbivore, and the herbivore's natural enemy, are intricately mediated by chemical cues like (Z)-3-hexenol. Understanding the nuances of these interactions is paramount for developing sustainable agricultural practices and innovative pest control solutions.

Biosynthesis of (Z)-3-Hexenol in Plants

(Z)-3-Hexenol is synthesized in plants through the lipoxygenase (LOX) pathway, also known as the oxylipin pathway.[1] This pathway is rapidly activated in response to mechanical damage, such as that caused by herbivore feeding.

The biosynthesis proceeds as follows:

-

Release of Fatty Acids: Mechanical damage to plant cell membranes leads to the release of α-linolenic acid.

-

Oxygenation by Lipoxygenase (LOX): The enzyme 13-lipoxygenase catalyzes the addition of molecular oxygen to α-linolenic acid, forming 13-hydroperoxylinolenic acid.

-

Cleavage by Hydroperoxide Lyase (HPL): 13-hydroperoxide lyase then cleaves the 13-hydroperoxylinolenic acid into two fragments: the 12-carbon compound traumatin and the 6-carbon aldehyde, (Z)-3-hexenal.

-

Reduction to (Z)-3-Hexenol: Finally, the highly reactive (Z)-3-hexenal is reduced to the more stable alcohol, (Z)-3-hexenol, by the enzyme alcohol dehydrogenase.

dot

Caption: Biosynthetic pathway of (Z)-3-hexenol in plants.

Role in Tritrophic Interactions: A Chemical Mediator

(Z)-3-Hexenol plays a multifaceted role in mediating interactions across three trophic levels: the plant, the herbivore, and the natural enemy of the herbivore.

Plant-Plant Communication and Defense Priming

Upon its release, airborne (Z)-3-hexenol can be perceived by neighboring, undamaged plants.[1][2] This perception triggers a state of "priming," where the receiving plant's defenses are put on high alert.[1][2] While not initiating a full-blown defense response, which would be metabolically costly, priming allows the plant to respond more rapidly and robustly if it is subsequently attacked.[2] This includes the faster and stronger induction of defense-related genes and the production of defensive compounds.

Effects on Herbivores: Attraction and Repellence

The effect of (Z)-3-hexenol on herbivorous insects is complex and can vary depending on the insect species, its physiological state, and the concentration of the volatile. It can act as an attractant for some herbivores, guiding them to potential host plants. Conversely, for other species, it can act as a repellent or an oviposition deterrent.[2] This dual role highlights the intricate co-evolutionary arms race between plants and the insects that feed on them.

Attraction of Natural Enemies: A "Cry for Help"

One of the most well-documented roles of (Z)-3-hexenol is its function as a synomone, a chemical signal that benefits both the emitter (the plant) and the receiver (the natural enemy). By releasing (Z)-3-hexenol, damaged plants effectively send out a "cry for help," attracting predators and parasitoids of the attacking herbivores.[2] This indirect defense mechanism can significantly reduce herbivore pressure on the plant. Numerous studies have demonstrated the attraction of various parasitoid wasps and predatory insects to (Z)-3-hexenol.

Quantitative Data on the Effects of (Z)-3-Hexenol

The following tables summarize quantitative data from various studies on the electrophysiological and behavioral responses of insects to (Z)-3-hexenol, as well as its impact on plant gene expression.

Table 1: Electroantennogram (EAG) Responses of Various Insect Species to (Z)-3-Hexenol

| Order | Family | Species | Sex | EAG Response (mV) | Stimulus Dose/Concentration |

| Coleoptera | Chrysomelidae | Leptinotarsa decemlineata | Not Specified | ~1.5 | 10 µg |

| Hymenoptera | Braconidae | Microplitis croceipes | Female | ~0.4 | 100 µg |

| Hymenoptera | Braconidae | Microplitis croceipes | Male | ~0.2 | 100 µg |

| Hymenoptera | Braconidae | Cotesia marginiventris | Female | ~0.8 | 100 µg |

| Lepidoptera | Noctuidae | Anoplophora glabripennis | Female | 0.01 | 0.01 ng/μL |

| Lepidoptera | Noctuidae | Anoplophora glabripennis | Male | 0.01 | 0.01 ng/μL |

Note: Direct comparison of absolute EAG values between studies can be challenging due to variations in experimental setups.

Table 2: Behavioral Responses of Insects to (Z)-3-Hexenol in Olfactometer Assays

| Insect Species | Type of Insect | Bioassay | (Z)-3-Hexenol Treatment | Control | % Choice for Treatment |

| Cotesia marginiventris | Parasitoid | Y-tube | (Z)-3-hexen-1-ol (low dose) | Solvent | ~75% |

| Cotesia marginiventris | Parasitoid | Y-tube | (Z)-3-hexen-1-ol (high dose) | Solvent | ~70% |

| Aphidius gifuensis | Parasitoid | Y-tube | cis-3-hexen-1-ol (10⁻⁵ ml/ml) | Paraffin oil | ~70% |

| Spodoptera frugiperda | Herbivore | Oviposition Choice | Rice + (Z)-3-hexenyl-acetate | Rice + Hexane | 58.92% |

Table 3: Fold Change in Expression of Defense-Related Genes in Zea mays Exposed to (Z)-3-Hexenol

| Gene | Putative Function | Fold Change (20 min exposure) | Fold Change (60 min exposure) |

| EREBP | Transcriptional Regulation | 2.46 | 2.2 |

| Lipoxygenase | JA Biosynthesis | >2 | >2 |

| Chitinase | Direct Defense | >2 | >2 |

| Sesquiterpene cyclase | Indirect Defense (Volatile Synthesis) | >13 | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of (Z)-3-hexenol in tritrophic interactions.

Headspace Volatile Collection and Analysis (GC-MS)

This protocol describes the collection and analysis of volatiles released from plants.

Protocol:

-

Plant Material: Use healthy, undamaged plants for control measurements and mechanically damaged or herbivore-infested plants for treatment groups.

-

Volatile Collection: Enclose the plant (or a specific part, e.g., a leaf) in a volatile collection chamber (e.g., a glass vessel). Draw purified air through the chamber over the plant material.

-

Trapping Volatiles: Pass the outflowing air through an adsorbent trap (e.g., a tube containing Porapak Q or Tenax TA) to capture the volatile compounds.

-

Elution: Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., dichloromethane or hexane).

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the eluate into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: Use a nonpolar capillary column (e.g., DB-5ms).

-

Temperature Program: Start with an initial oven temperature of 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode, scanning a mass range of m/z 35-400.

-

-

Identification and Quantification: Identify (Z)-3-hexenol and other compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify the compounds by comparing their peak areas to those of an internal standard of a known concentration.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to a volatile compound.

Protocol:

-

Insect Preparation: Immobilize an adult insect. Excise an antenna at the base.

-

Electrode Placement: Mount the antenna between two glass microelectrodes filled with a saline solution. Place the recording electrode at the distal tip of the antenna and the reference electrode at the base.

-

Stimulus Delivery: Prepare a solution of (Z)-3-hexenol in a solvent like paraffin oil. Load a small piece of filter paper with a known volume of the solution and place it inside a Pasteur pipette. Deliver a puff of air through the pipette into a continuous stream of purified air flowing over the antenna.

-

Data Recording: Record the resulting electrical signal (the EAG) using an amplifier and digitize it with specialized software. The response is measured as the amplitude of the negative deflection in millivolts (mV).

dot

Caption: Generalized workflow for an electroantennography (EAG) experiment.

Y-Tube Olfactometer Bioassay

This bioassay is used to assess the behavioral response (attraction or repellence) of an insect to a volatile compound.

Protocol:

-

Apparatus: Use a Y-shaped glass tube. Connect each of the two upper arms to a separate air source.

-

Airflow: Maintain a constant, purified airflow through both arms of the olfactometer.

-

Stimulus Application: Introduce the test stimulus (e.g., a filter paper with a known amount of (Z)-3-hexenol) into the airflow of one arm (the "treatment arm"). Introduce a control (e.g., a filter paper with solvent only) into the airflow of the other arm (the "control arm").

-

Insect Release: Release a single insect at the base of the Y-tube.

-

Observation: Observe the insect's choice of arm. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time.

-

Data Analysis: Record the number of insects choosing the treatment arm versus the control arm. Analyze the data using a chi-square test to determine if there is a significant preference.

dot

Caption: Workflow for a Y-tube olfactometer bioassay.

Analysis of Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling Pathways

This protocol outlines the quantification of key phytohormones involved in plant defense signaling.

Protocol:

-

Plant Treatment: Expose plants to (Z)-3-hexenol for a specified duration. Use untreated plants as a control.

-

Tissue Harvesting: Harvest leaf tissue at different time points after treatment, flash-freeze in liquid nitrogen, and store at -80°C.

-

Hormone Extraction:

-

Grind the frozen tissue to a fine powder.

-

Extract the hormones using a solvent mixture (e.g., ethyl acetate).

-

Include deuterated internal standards for JA and SA for accurate quantification.

-

-

Purification: Purify the extracts using solid-phase extraction (SPE) to remove interfering compounds.

-

Derivatization (for GC-MS): For analysis by GC-MS, derivatize the hormones to increase their volatility (e.g., methylation for JA and SA).

-

LC-MS/MS or GC-MS Analysis:

-

LC-MS/MS: Use a reverse-phase C18 column and a gradient of acidified water and methanol. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

GC-MS: Use a suitable capillary column and a temperature program to separate the derivatized hormones.

-

-

Quantification: Quantify the endogenous levels of JA and SA by comparing their peak areas to the peak areas of the internal standards.

Conclusion and Future Directions

(Z)-3-Hexenol is a cornerstone of chemical communication in tritrophic systems. Its role extends from priming plant defenses to directly influencing the behavior of herbivores and their natural enemies. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research in this exciting field. Future investigations should focus on elucidating the complex interplay of (Z)-3-hexenol with other plant volatiles in creating specific chemical "signatures" that are interpreted by different insect species. Furthermore, exploring the genetic and molecular mechanisms underlying insect olfactory responses to (Z)-3-hexenol will be crucial for the development of targeted and sustainable pest management strategies. The potential to manipulate this signaling molecule in agricultural settings, for instance, through the breeding of crops with enhanced (Z)-3-hexenol emission or the use of synthetic dispensers, holds great promise for the future of environmentally friendly crop protection.

References

Olfactory perception of 3-Hexenol in insects

An In-Depth Technical Guide to the Olfactory Perception of (Z)-3-Hexen-1-ol in Insects

Introduction

(Z)-3-Hexen-1-ol, often referred to as leaf alcohol, is a C6 green leaf volatile (GLV) ubiquitously released from wounded or damaged plants.[1][2] This semiochemical serves as a critical environmental cue for a vast array of insect species, mediating essential behaviors such as host-plant localization, foraging, oviposition, and avoidance of predation.[3] For researchers in entomology, chemical ecology, and drug development, understanding the mechanisms by which insects detect and process this signal is paramount for developing novel pest management strategies, including attractants and repellents.

This technical guide provides a comprehensive overview of the olfactory perception of (Z)-3-Hexen-1-ol in insects, focusing on the electrophysiological and behavioral responses, the underlying neural pathways, and the detailed experimental protocols used in its study.

The Insect Olfactory Signal Transduction Pathway

The detection of volatile compounds like (Z)-3-Hexen-1-ol begins at the insect's antennae, which are covered in porous, hair-like structures called sensilla.[4] The process involves a multi-step signal transduction cascade that converts the chemical signal into an electrical one.[5][6]

-

Odorant Entry and Transport : Volatile molecules enter the sensillum through cuticular pores and dissolve into the sensillum lymph.[4]

-

Protein Binding : In the lymph, hydrophobic molecules are often bound by Odorant-Binding Proteins (OBPs), which transport them to the dendritic membrane of Olfactory Sensory Neurons (OSNs).[5][6]

-

Receptor Activation : The odorant-OBP complex, or the odorant itself, binds to a specific Odorant Receptor (OR) located on the OSN dendrite.[7][8] Insect ORs are typically heterodimers, consisting of a variable, ligand-binding subunit (ORx) and a highly conserved co-receptor known as Orco.[9]

-

Signal Transduction : Upon ligand binding, the OR-Orco complex functions as a ligand-gated ion channel, opening to allow an influx of cations (e.g., Na⁺, K⁺, Ca²⁺).[1][10] This influx depolarizes the neuron's membrane, generating a receptor potential.[1]

-

Action Potential : If the depolarization reaches a threshold, it triggers an action potential (a spike), which is the electrical signal that travels along the axon to the insect's brain for processing.[6][11]

Caption: Generalized insect olfactory signal transduction pathway.

Electrophysiological Responses to (Z)-3-Hexen-1-ol

Electrophysiology provides a direct measure of the olfactory system's response to volatile stimuli.[12] Electroantennography (EAG) measures the summed response of many neurons across the antenna, while Single-Sensillum Recording (SSR) isolates the activity of individual neurons.[13][14]

Quantitative EAG and SSR Data

The following tables summarize electrophysiological responses of various insect species to (Z)-3-Hexen-1-ol and related compounds. Responses are highly variable, reflecting the diverse ecological roles of this compound.

Table 1: Electroantennogram (EAG) Responses to (Z)-3-Hexen-1-ol (Note: Absolute mV values are preparation-dependent; normalized responses provide a more stable comparison.)

| Insect Species | Sex | EAG Response Amplitude (Normalized to Control) | Reference Compound | Source(s) |

| Manduca sexta | Female | 100% | (Z)-3-Hexenyl Benzoate | [15] |

| Helicoverpa virescens | Male | ~100% (relative to itself) | (Z)-3-Hexen-1-ol | [16] |

| Helicoverpa zea | Male | ~100% (relative to Z3-6:OH) | (Z)-3-Hexen-1-ol | [16] |

| Ostrinia nubilalis | Male | ~100% (relative to Z3-6:OH) | (Z)-3-Hexen-1-ol | [16] |

| Drosophila melanogaster | Male | ~100% (relative to Z3-6:OH) | (Z)-3-Hexen-1-ol | [16] |

| Western Flower Thrips | Female | ~100% (relative to itself) | (Z)-3-Hexen-1-ol | [17] |

Table 2: Single-Sensillum Recording (SSR) Responses to Green Leaf Volatiles (Note: Data for (Z)-3-Hexen-1-ol specifically is often grouped with responses to its acetate ester, a functionally similar GLV.)

| Insect Species | Sensillum Type | Compound | Response (spikes/s above spontaneous) | Source(s) |

| Phyllopertha diversa | (Z)-3-Hexenyl Acetate Neuron | (Z)-3-Hexenyl Acetate (10 pg) | Significant increase (High Sensitivity) | [18] |

| Phyllopertha diversa | (Z)-3-Hexenyl Acetate Neuron | (Z)-3-Hexenyl Diazoacetate (agonist) | Slightly higher than natural ligand | [18][19] |

Behavioral Responses to (Z)-3-Hexen-1-ol

Ultimately, the perception of an odorant leads to a behavioral response. These are typically assessed using olfactometers (e.g., Y-tube) or wind tunnels, which measure attraction, repulsion, or another specific behavior like oviposition.[20][21]

Table 3: Behavioral Responses of Insects to (Z)-3-Hexen-1-ol

| Insect Species | Assay Type | Concentration | Behavioral Outcome | Source(s) |

| Philaenus spumarius | 4-arm Olfactometer | 5 µg/µl | Attraction (Females) | [22] |

| Cicadella viridis | 4-arm Olfactometer | 5 µg/µl | Attraction (Females) | [22] |

| Tea Mosquito | Wind Tunnel | Blend with (E)-2-hexenol (1:5) | Attraction (Males) | [15] |

Detailed Experimental Protocols

Precise and repeatable methodologies are crucial for studying olfactory perception. The following sections detail standard protocols for the key techniques discussed.

Protocol 1: Electroantennography (EAG)

EAG measures the summated potential from all responding OSNs on an antenna.[23] It is ideal for screening compounds to determine if an insect can detect them.

Caption: Standardized workflow for an EAG experiment.

Methodology:

-

Insect Preparation : An insect is immobilized, often by placing it in a truncated pipette tip with only its head exposed.[14] The antenna is either left attached or excised.

-

Electrode Placement : Two glass capillary electrodes filled with saline solution (e.g., Ringer's solution) are used.[24] The reference electrode is inserted into the insect's head or eye, and the recording electrode makes contact with the distal tip of the antenna.[24][25]

-

Air Delivery : A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

-

Stimulus Delivery : A defined volume of the odorant solution (e.g., 10 µl of (Z)-3-Hexen-1-ol in mineral oil) is pipetted onto a filter paper strip inside a Pasteur pipette.[26] A puff of air is injected through the pipette into the main air stream for a fixed duration (e.g., 0.5 seconds).

-

Recording : The electrodes are connected to a high-impedance amplifier. The voltage difference between the electrodes is recorded. A negative deflection upon stimulation constitutes the EAG response.[1][25]

-

Analysis : The amplitude of the deflection in millivolts (mV) is measured. Responses are often normalized relative to a solvent control (e.g., mineral oil) and a positive control standard (a compound known to elicit a strong response).[27]

Protocol 2: Single-Sensillum Recording (SSR)

SSR is an extracellular technique that records the action potentials from one or a few OSNs associated with a single sensillum.[14] It provides high-resolution data on the specificity and sensitivity of individual neurons.

Methodology:

-

Insect Preparation : The insect is restrained as in the EAG protocol. The antenna is further stabilized on a platform using wax or double-sided tape to prevent movement.[14][26]

-

Electrode Placement : A reference electrode (sharpened tungsten or glass) is inserted into the insect's eye.[11] A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a target sensillum using a micromanipulator under high magnification.[14][28]

-

Stimulus Delivery : Odorant delivery is identical to the EAG protocol.

-

Recording : Successful insertion into the sensillum is indicated by the detection of spontaneous action potentials (spikes).[14] The change in spike frequency (spikes per second) following odor stimulation is recorded.

-

Analysis : The number of spikes during a defined period post-stimulus (e.g., 1 second) is counted and compared to the pre-stimulus spontaneous firing rate. The result is often expressed as the change in firing rate (Δ spikes/s).[29]

Protocol 3: Y-Tube Olfactometer Bioassay

This behavioral assay determines an insect's preference between two odor sources.[30]

References

- 1. benchchem.com [benchchem.com]

- 2. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enlivenarchive.org [enlivenarchive.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. slunik.slu.se [slunik.slu.se]

- 8. The Plant Volatile-Sensing Mechanism of Insects and Its Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electroantennogram and single sensillum recording in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electroantennography - Wikipedia [en.wikipedia.org]

- 14. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 15. electroantennogram eag responses: Topics by Science.gov [science.gov]

- 16. ento.psu.edu [ento.psu.edu]

- 17. researchgate.net [researchgate.net]

- 18. A photoaffinity-labeled green leaf volatile compound 'tricks' highly selective and sensitive insect olfactory receptor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Y-tube behavioral assay [bio-protocol.org]

- 21. A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ockenfels-syntech.com [ockenfels-syntech.com]

- 24. Video: A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 25. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 26. Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]

- 27. benchchem.com [benchchem.com]

- 28. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]

- 29. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 30. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide to the Chemical Properties and Stability of 3-Hexenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profiles of the geometric isomers of 3-hexen-1-ol: cis-3-hexen-1-ol and trans-3-hexen-1-ol. Widely recognized for their distinct "green" aromas, these C6 alcohols are not only pivotal in the flavor and fragrance industries but also serve as important semiochemicals and versatile starting materials in organic synthesis. Understanding their intrinsic properties and behavior under various stress conditions is critical for ensuring product quality, stability, and efficacy in diverse applications.

Core Chemical and Physical Properties

The cis and trans isomers of 3-hexenol share the same molecular formula and weight but differ in the spatial arrangement of substituents around the carbon-carbon double bond. This geometric difference results in distinct physical properties, odor profiles, and reactivity. Cis-3-hexenol, often called "leaf alcohol," is renowned for its intense, fresh-cut grass aroma, while trans-3-hexenol presents a sharper, more herbaceous, and slightly bitter green note.[1]

A summary of their key physicochemical properties is presented below for direct comparison.

Table 1: Comparative Physicochemical Properties of this compound Isomers

| Property | cis-3-Hexen-1-ol ((Z)-3-Hexen-1-ol) | trans-3-Hexen-1-ol ((E)-3-Hexen-1-ol) |

| CAS Number | 928-96-1[2] | 928-97-2[3] |

| Molecular Formula | C₆H₁₂O[2] | C₆H₁₂O[4] |

| Molecular Weight | 100.16 g/mol [2] | 100.16 g/mol [4] |

| Appearance | Colorless oily liquid[5] | Colorless liquid[6] |

| Odor | Intense, fresh-cut grass, green leaves[5] | Green, leafy, cortex, with oily and floral notes[1] |

| Density | 0.842 - 0.853 g/mL at 20-25°C[2][7] | 0.817 - 0.845 g/mL at 25°C[3][6] |

| Boiling Point | 156-157 °C at 760 mmHg[8] | 61-62 °C at 12 mmHg (approx. 165-167 °C at 760 mmHg)[3][4] |

| Melting Point | -61 °C[5] | ~22.5 °C (estimate)[4] |

| Flash Point | 44 °C (111 °F)[5] | 58.9 °C (138 °F)[1] |

| Refractive Index | 1.438 - 1.442 at 20°C[2][7] | 1.437 - 1.442 at 20°C[6] |

| Solubility | Very slightly soluble in water; soluble in ethanol, ether, and most fixed oils.[5][8] | Soluble in water and most fixed oils; soluble in ethanol.[6] |

| Vapor Pressure | 0.9376 mmHg at 25°C[9] | Not available |

Stability Profile and Degradation Pathways

While generally considered stable under recommended storage conditions (cool, dry, dark, in tightly sealed containers), the allylic alcohol functionality and the presence of a double bond in this compound isomers make them susceptible to degradation under specific environmental stresses.[8][10]

Oxidative Stability

As allylic alcohols, both isomers are susceptible to oxidation. The primary hydroxyl group can be oxidized to form the corresponding aldehyde, 3-hexenal, and further to 3-hexenoic acid.[11][12] This process can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal catalysts.[11] Strong oxidizing agents like potassium permanganate or chromic acid-based reagents (e.g., PCC, Jones reagent) will readily facilitate this transformation.[13][14]

It is important to note that the primary oxidation product, cis-3-hexenal, is notably unstable and readily isomerizes to the more thermodynamically stable conjugated aldehyde, trans-2-hexenal.[2][5] Therefore, oxidative degradation of cis-3-hexenol can lead to a significant shift in the aromatic profile, moving from a fresh green note to the harsher scent of trans-2-hexenal.

Thermal Stability

This compound isomers are flammable liquids and should be kept away from heat, sparks, and open flames.[10] While stable at ambient temperatures, prolonged exposure to high heat can accelerate oxidative degradation and potentially lead to polymerization or other decomposition reactions, which would manifest as the formation of non-volatile residues and a change in odor.

Acid and Base Stability

Strong acids are listed as incompatible materials for this compound.[10] The acid-catalyzed rearrangement of allylic alcohols is a known reaction pathway.[15] In the presence of acid, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of an allylic carbocation. This intermediate can then undergo rearrangement or react with nucleophiles. A likely outcome is the 1,3-rearrangement (allylic shift) to form 1-hexen-3-ol or dehydration to form hexadienes.

The isomers are generally more stable under neutral or slightly basic conditions, though strong bases should be avoided as they can catalyze other reactions.

Photostability

Exposure to light, particularly UV radiation, is a known factor that can contribute to the degradation of fragrance molecules.[16] The double bond in the this compound structure can absorb UV energy, leading to the formation of excited states or radical species. These reactive intermediates can then participate in various degradation reactions, including oxidation, polymerization, or isomerization.[17][18] To ensure long-term stability, it is imperative to store these compounds in light-protected containers.

Key Signaling and Degradation Pathways

The following diagrams illustrate the biosynthetic origin of cis-3-hexenol and a conceptual overview of its potential degradation pathways.

References

- 1. (E)-3-hexen-1-ol, 928-97-2 [thegoodscentscompany.com]

- 2. Cis 3 Hexenol - Good Sents - CAS Number Leaf Alcohol [essentialoil.in]

- 3. 反式-3-己烯-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 544-12-7 CAS MSDS (TRANS-3-HEXEN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 6. trans-3-Hexen-1-ol | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CIS-3-HEXENOL [ventos.com]

- 8. This compound | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ScenTree - (Z)-3-Hexenol (CAS N° 928-96-1) [scentree.co]

- 10. aurochemicals.com [aurochemicals.com]

- 11. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. sltchemicals.com [sltchemicals.com]

- 14. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. iltusa.com [iltusa.com]

- 17. youtube.com [youtube.com]

- 18. Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Occurrence of cis-3-Hexenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenol, a C6 volatile organic compound commonly known as leaf alcohol, is a key contributor to the characteristic green and grassy aroma of freshly cut leaves, fruits, and vegetables. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative analysis of cis-3-Hexenol. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the biological significance and potential applications of this ubiquitous natural product. This document details its widespread occurrence in the plant kingdom, outlines the enzymatic pathways responsible for its formation, and provides detailed experimental protocols for its extraction, quantification, and enzymatic synthesis.

Natural Occurrence of cis-3-Hexenol

cis-3-Hexenol is widely distributed throughout the plant kingdom, contributing significantly to the aroma profile of numerous flowers, fruits, and vegetables. Its presence is a hallmark of green, leafy tissues and is often released upon tissue damage, serving as a signaling molecule in plant defense mechanisms.

Occurrence in Fruits and Vegetables

cis-3-Hexenol is a common volatile compound found in a variety of fruits and vegetables, where it contributes to their fresh and green aroma characteristics. Quantitative data for cis-3-Hexenol in several plant sources are summarized in Table 1.

| Plant Source | Plant Part | Concentration | Analytical Method |

| Guava (Psidium guajava L.) | Mature Fruit | 8736.9 µg/kg | Not Specified |

| Guava (Psidium guajava L.) | Overripe Fruit | 2630.6 µg/kg | Not Specified |

| Nectarine (Prunus persica L.) | Fruit | 30 - 110 µg/kg | Not Specified |

| Plum (Prunus salicina Lindl.) | Fruit | 13 µg/kg | Not Specified |

| Radish (Raphanus sativus) | Tops | up to 80 mg/kg (wet weight) | Gas Chromatography |

| Grapevine (Vitis vinifera) | Tops | up to 80 mg/kg (wet weight) | Gas Chromatography |

| Queen Anne's Pocket Melon (Cucumis melo var. dudaim L.) | Skin | 37.6 µg/kg | Not Specified |

| Queen Anne's Pocket Melon (Cucumis melo var. dudaim L.) | Pulp | 6.9 µg/kg | Not Specified |

| Kiwi Fruit (Actinidia chinensis) | Ripe Fruit | 0.1 - 0.2% of total volatiles | Not Specified |

| Green Tea (Camellia sinensis) | Finished Tea (Sample E) | 0.04 mg/kg | GC-FID |

Table 1: Quantitative Occurrence of cis-3-Hexenol in Various Plant Sources. This table provides a summary of the reported concentrations of cis-3-Hexenol in different fruits and vegetables. The concentration can vary significantly depending on the plant species, cultivar, ripeness, and analytical method used.

Occurrence in Flowers and Leaves

Biosynthesis of cis-3-Hexenol

The biosynthesis of cis-3-Hexenol in plants is initiated by the disruption of cell membranes, which triggers a cascade of enzymatic reactions known as the lipoxygenase (LOX) pathway.[3] The primary precursors for C6 volatiles are the polyunsaturated fatty acids, linoleic acid and α-linolenic acid.

The key steps in the biosynthesis of cis-3-Hexenol are:

-

Lipid Hydrolysis: Upon tissue damage, lipases release free linolenic acid from membrane lipids.

-

Hydroperoxidation: Lipoxygenase (LOX) catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxylinolenic acid.

-

Cleavage: Hydroperoxide lyase (HPL) cleaves the 13-hydroperoxylinolenic acid into two fragments: the C6 aldehyde, cis-3-hexenal, and the C12 oxo-acid, 12-oxo-cis-9-dodecenoic acid.

-

Reduction: Finally, alcohol dehydrogenase (ADH) reduces cis-3-hexenal to cis-3-hexenol.[3]

Figure 1: Biosynthetic pathway of cis-3-Hexenol.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic synthesis of cis-3-Hexenol.

Extraction and Quantification by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a sensitive and solvent-free technique widely used for the analysis of volatile compounds in plant materials.

-

Plant material (e.g., fresh leaves, fruit pulp)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanol)

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC-MS system equipped with a headspace autosampler

-

Weigh a precise amount of fresh plant material (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a saturated solution of NaCl to inhibit enzymatic activity and enhance the release of volatiles.

-

Add a known amount of internal standard.

-

Immediately seal the vial with the screw cap.

-

Place the vial in the autosampler tray.

-

Equilibration: Incubate the vial at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 min) with agitation to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 min) at the same temperature to adsorb the analytes.

-

Desorption: Retract the fiber and immediately insert it into the hot GC injector port (e.g., 250 °C) for a specific duration (e.g., 2-5 min) to desorb the analytes onto the GC column.

-